molecular formula C20H20N2OS B2392386 2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 835898-03-8

2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B2392386
CAS No.: 835898-03-8
M. Wt: 336.45
InChI Key: QCOLKTZJLKSCRN-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide” is a complex organic molecule. It contains a propanamide group (a derivative of propionic acid where the hydroxyl group is replaced by an amide), which is substituted with two methyl groups at the 2-position, and a phenyl group that is further substituted with a 2-phenyl-1,3-thiazol-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups, including the thiazole ring, the phenyl rings, and the amide group. These groups would likely confer specific chemical properties to the molecule, such as aromaticity, polarity, and potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it is likely to be solid at room temperature, and due to the presence of polar groups like the amide, it might have good solubility in polar solvents .

Advantages and Limitations for Lab Experiments

2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in various scientific research fields. However, one limitation of this compound is its low solubility in water, which makes it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide. One direction is to further investigate its potential therapeutic applications in cancer research, inflammation, and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in more detail, which could lead to the development of more potent and specific compounds. Additionally, the development of more efficient synthesis methods for this compound could make it more accessible for scientific research.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide has been studied extensively in various scientific research fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative diseases, this compound has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

Without specific toxicity data, it’s hard to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-20(2,3)19(23)21-16-11-7-10-15(12-16)17-13-24-18(22-17)14-8-5-4-6-9-14/h4-13H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOLKTZJLKSCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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